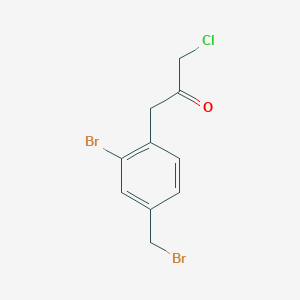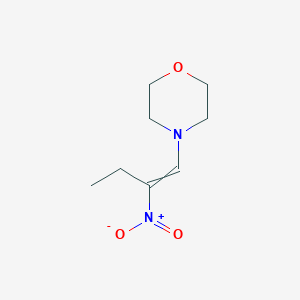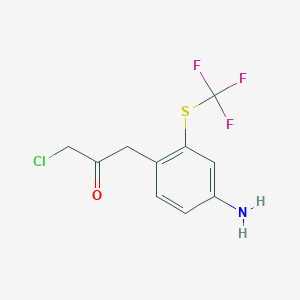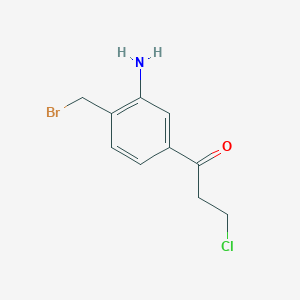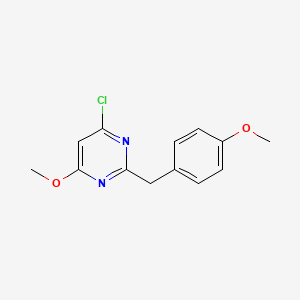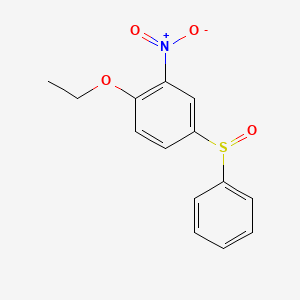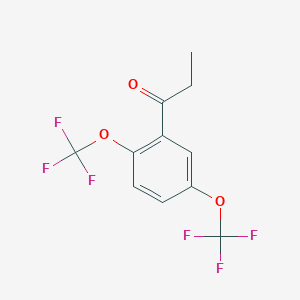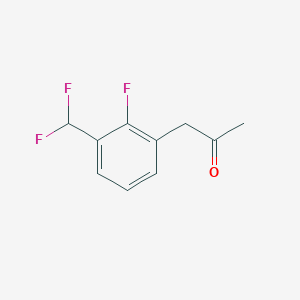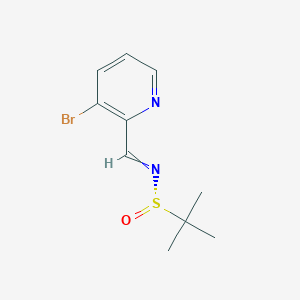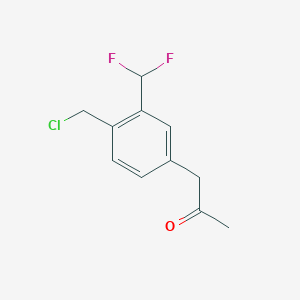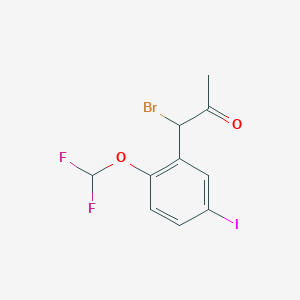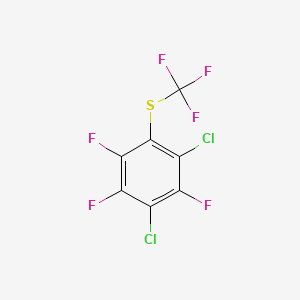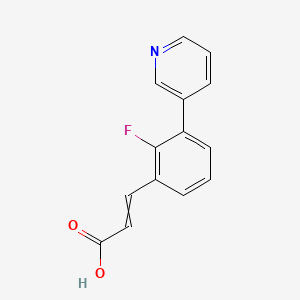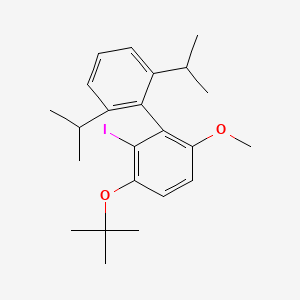
1,1'-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2',6'-bis(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2’,6’-bis(1-methylethyl)- is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2’,6’-bis(1-methylethyl)- typically involves multiple steps, including the introduction of the iodo, methoxy, and isopropyl groups onto the biphenyl core. Common synthetic routes may involve:
Halogenation: Introduction of the iodine atom through halogenation reactions.
Etherification: Formation of the methoxy group via etherification.
Alkylation: Introduction of the isopropyl groups through alkylation reactions.
Industrial Production Methods
化学反应分析
Types of Reactions
1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2’,6’-bis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove or modify functional groups.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
科学研究应用
1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2’,6’-bis(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2’,6’-bis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially modulating their activity. Detailed studies on its mechanism of action are necessary to fully understand its effects.
相似化合物的比较
Similar Compounds
1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-bromo-6-methoxy-2’,6’-bis(1-methylethyl)-: Similar structure with a bromine atom instead of iodine.
1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-2’,4’,6’-tris(1-methylethyl)-: Similar structure with additional isopropyl groups.
属性
分子式 |
C23H31IO2 |
|---|---|
分子量 |
466.4 g/mol |
IUPAC 名称 |
2-[2,6-di(propan-2-yl)phenyl]-3-iodo-1-methoxy-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C23H31IO2/c1-14(2)16-10-9-11-17(15(3)4)20(16)21-18(25-8)12-13-19(22(21)24)26-23(5,6)7/h9-15H,1-8H3 |
InChI 键 |
MCUKCJWRPFVUQR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=C(C=CC(=C2I)OC(C)(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



